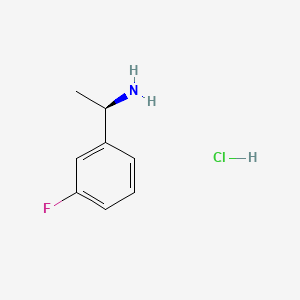

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKALWMOKWLLQMU-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662525 | |

| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321429-49-6 | |

| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those with applications in the central nervous system.[1] Its specific stereochemistry and the presence of a fluorine atom on the phenyl ring impart unique properties that are leveraged in the development of novel therapeutics, including anticonvulsant agents.[2] This technical guide provides a detailed overview of the physical properties of this compound, along with experimental protocols for their determination and an illustrative experimental workflow for its application in synthetic chemistry.

Core Physical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClFN | [3][4] |

| Molecular Weight | 175.63 g/mol | [3][4] |

| CAS Number | 321429-49-6 | [3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥95% - 99% | [3][4] |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a boiling point of 182.6°C. | [5] |

| Solubility | Data not available in searched literature | |

| Density | Data not available for the hydrochloride salt. The free base, 1-(3-Fluorophenyl)ethylamine, has a density of 1.059 g/cm³. | [5] |

| Storage | Room temperature, in a dry and sealed container, protected from light. | [1][6] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physical property data. Below are methodologies for determining key physical characteristics of solid amine hydrochlorides.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used for the determination.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. The solubility of this compound can be determined in various solvents relevant to pharmaceutical applications, such as water, ethanol, and dimethyl sulfoxide (DMSO).

Methodology (Shake-Flask Method):

-

Solvent Systems: Prepare flasks containing a known volume of the desired solvent (e.g., deionized water, 95% ethanol, DMSO).

-

Sample Addition: Add an excess amount of this compound to each flask to create a saturated solution.

-

Equilibration: The flasks are securely sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

After equilibration, the solutions are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any suspended particles.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

-

Calculation: The solubility is expressed in units such as g/L or mg/mL.

Application in Synthesis: A Workflow Example

This compound is a valuable chiral precursor in the synthesis of more complex molecules. Its primary amine group allows for a variety of chemical transformations, including amidation and reductive amination, to introduce the chiral ethylamine moiety into a target structure. A general workflow for its use in the synthesis of a hypothetical anticonvulsant agent is depicted below.

Caption: A generalized workflow for the synthesis of a chiral anticonvulsant.

Experimental Protocol for a Representative Amide Coupling:

-

Neutralization: this compound is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of a mild base, such as sodium bicarbonate, is added to neutralize the hydrochloride salt and generate the free amine. The organic layer containing the free amine is separated and dried.

-

Activation of Carboxylic Acid: In a separate flask, the carboxylic acid derivative is dissolved in an appropriate solvent. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.

-

Coupling Reaction: The solution of the free (R)-1-(3-Fluorophenyl)ethylamine is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed with dilute acid, base, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired chiral amide intermediate.

This intermediate can then undergo further chemical transformations to arrive at the final active pharmaceutical ingredient.

Conclusion

This compound is a key chiral building block with significant potential in drug discovery and development. While some of its physical properties are well-documented, further experimental determination of its melting point and solubility in various pharmaceutically relevant solvents would be highly beneficial for the scientific community. The provided experimental protocols and synthetic workflow serve as a practical guide for researchers working with this valuable compound.

References

- 1. medium.com [medium.com]

- 2. This compound | 321429-49-6 [chemicalbook.com]

- 3. This compound 95% | CAS: 321429-49-6 | AChemBlock [achemblock.com]

- 4. 321429-49-6 C8H10FN HCl this compound, CasNo.321429-49-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the hydrochloride salt of the chiral amine (R)-1-(3-Fluorophenyl)ethylamine. The presence of a fluorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the synthesis of pharmacologically active molecules.[1]

Structure:

-

Chemical Name: (1R)-1-(3-Fluorophenyl)ethanamine hydrochloride

-

Synonyms: (R)-1-(3-Fluorophenyl)ethylamine HCl, (αR)-3-Fluoro-α-Methylbenzenemethanamine Hydrochloride

The chemical structure consists of a 3-fluorophenyl group attached to a chiral ethylamine backbone, with the amine group protonated to form the hydrochloride salt.

Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white solid | [4] |

| Molecular Formula | C₈H₁₁ClFN | [2][3] |

| Molecular Weight | 175.63 g/mol | [2][3] |

| Purity (Typical) | ≥95% - ≥97% | [2][3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [4] |

| Boiling Point (Free Base) | 182.6°C | [5] |

| Melting Point | Not available in public literature |

Synthesis and Experimental Protocols

The primary route for the enantioselective synthesis of (R)-1-(3-Fluorophenyl)ethylamine is the asymmetric reductive amination of the corresponding ketone, 3-fluoroacetophenone. This method allows for the direct conversion of the ketone to the chiral amine in a single step.

Representative Synthesis Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on established methods for asymmetric reductive amination.[6][7]

Objective: To synthesize this compound via asymmetric reductive amination of 3-fluoroacetophenone.

Materials:

-

3-Fluoroacetophenone

-

Ammonium formate or aqueous ammonia

-

Chiral Ruthenium or Iridium catalyst with a chiral phosphine ligand (e.g., (R)-BINAP-Ru complex)

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., formic acid)

-

Solvent (e.g., Methanol, Dichloromethane)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a high-pressure reaction vessel, dissolve 3-fluoroacetophenone and the chiral catalyst in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine source (e.g., ammonium formate).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the appropriate temperature (e.g., 40-60 °C) and stir for a sufficient time for the reaction to complete (typically 12-24 hours), monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-(3-Fluorophenyl)ethylamine free base.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Deuterated chloroform (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated water (D₂O))

-

NMR tube

-

Pipette

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

The sample is now ready for NMR analysis.

Spectroscopic Data

While experimental spectral data is not widely available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure. These predictions are a useful guide for researchers but should be confirmed by experimental data.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (methyl) | 1.6 - 1.8 | Doublet |

| -CH- (methine) | 4.4 - 4.6 | Quartet |

| Ar-H (aromatic) | 7.0 - 7.5 | Multiplet |

| -NH₃⁺ (ammonium) | 8.5 - 9.5 | Broad singlet |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (methyl) | 20 - 25 |

| -CH- (methine) | 50 - 55 |

| Ar-C (aromatic) | 114 - 142 |

| Ar-C-F (fluorine-bearing) | 161 - 164 (doublet, ¹JCF) |

Visualizations

Synthesis Pathway

The following diagram illustrates the synthesis of this compound via asymmetric reductive amination.

Caption: Synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl.

Experimental Workflow

The logical workflow for the synthesis and characterization of the target compound is depicted below.

Caption: Workflow for synthesis and characterization.

References

- 1. This compound | 321429-49-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 95% | CAS: 321429-49-6 | AChemBlock [achemblock.com]

- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]

- 5. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

CAS Number: 321429-49-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a key chiral building block in pharmaceutical research and development. The information presented is intended to support researchers and scientists in its effective utilization for the discovery of novel therapeutics, particularly in the area of neurological disorders.

Core Chemical and Physical Properties

This compound is a chiral amine that is widely used as an intermediate in organic synthesis. The presence of a fluorine atom at the meta-position of the phenyl ring and the specific (R)-stereochemistry at the ethylamine group are crucial for its utility in creating enantiomerically pure compounds. As a hydrochloride salt, it exhibits improved solubility in aqueous media compared to its free base form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 321429-49-6 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClFN | [1][3] |

| Molecular Weight | 175.63 g/mol | [1][3] |

| Appearance | White powder | [4][5] |

| Purity | ≥95% - 99% | [2][4][5] |

| Storage | Room temperature, dry and sealed | [3] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-1-(3-Fluorophenyl)ethylamine is a critical step in its application. While specific industrial synthesis protocols for the hydrochloride salt are proprietary, the general approach involves the asymmetric synthesis of the chiral amine followed by salt formation. One common laboratory-scale method for the synthesis of related chiral amines is the asymmetric reductive amination of a corresponding ketone.

Illustrative Experimental Protocol: Asymmetric Reductive Amination

The following is a representative, generalized protocol for the asymmetric synthesis of a chiral amine, which can be adapted for (R)-1-(3-Fluorophenyl)ethylamine. This protocol is based on established chemical principles for asymmetric synthesis.

Objective: To synthesize a chiral amine via asymmetric transfer hydrogenation of an imine precursor.

Materials:

-

3'-Fluoroacetophenone

-

Chiral auxiliary (e.g., a chiral amine or a chiral catalyst)

-

Reducing agent (e.g., formic acid/triethylamine mixture, H₂)

-

Appropriate solvent (e.g., toluene, methanol)

-

Hydrochloric acid (for hydrochloride salt formation)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone and a suitable chiral auxiliary in an appropriate solvent. The reaction mixture is stirred, often with heating, to facilitate the formation of the chiral imine intermediate.

-

Asymmetric Reduction: The chiral imine is then reduced enantioselectively. This can be achieved using a variety of methods, such as catalytic transfer hydrogenation with a formic acid/triethylamine mixture and a chiral ruthenium or rhodium catalyst, or by catalytic hydrogenation with H₂ gas and a chiral catalyst. The reaction conditions (temperature, pressure, catalyst loading) are optimized to maximize enantiomeric excess (e.e.).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the chiral amine free base is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically performed by column chromatography.

-

Hydrochloride Salt Formation: The purified (R)-1-(3-Fluorophenyl)ethylamine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram 1: General Workflow for Asymmetric Synthesis

Caption: General workflow for the asymmetric synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of biologically active molecules, particularly those targeting the central nervous system. Its stereospecific nature is often essential for the desired pharmacological activity and selectivity of the final drug candidate.

Anticonvulsant Activity

The general approach involves coupling the chiral amine with other pharmacophoric scaffolds to generate novel chemical entities that are then screened for their ability to protect against seizures in animal models.

Diagram 2: Role in Anticonvulsant Drug Discovery

Caption: Logical relationship of this compound in anticonvulsant drug discovery.

Preclinical Evaluation of Derived Compounds

Compounds synthesized using this compound as a starting material would typically undergo a battery of preclinical tests to evaluate their potential as anticonvulsant agents.

Table 2: Representative Preclinical Anticonvulsant Screening Data for Phenyl-acetamide Derivatives

The following data is illustrative and based on a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities with compounds that could be synthesized from the topic compound. This data is provided to give an example of the type of quantitative data generated in such studies.

| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| Example Compound A | 55.2 | > 100 | 250 | 4.5 |

| Example Compound B | 38.9 | 85.1 | 310 | 8.0 |

| Valproic Acid (Reference) | 272 | 149 | 431 | 1.6 (MES) / 2.9 (scPTZ) |

| Carbamazepine (Reference) | 8.8 | > 40 | 70.2 | 8.0 |

Experimental Protocols for Anticonvulsant Screening:

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of the test animals (typically mice or rats). The ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is a measure of its anticonvulsant activity. The median effective dose (ED₅₀) is the dose that protects 50% of the animals.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, induces clonic seizures. The ability of a test compound to prevent these seizures is determined, and the ED₅₀ is calculated.

-

Rotarod Neurotoxicity Test: This test assesses motor impairment and potential neurological deficits. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. The median toxic dose (TD₅₀) is the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod).

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel pharmaceutical compounds. Its primary application lies in the development of enantiomerically pure drugs, particularly for neurological disorders such as epilepsy. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their drug discovery and development efforts. Further research into specific derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound 95% | CAS: 321429-49-6 | AChemBlock [achemblock.com]

- 2. environmentclearance.nic.in [environmentclearance.nic.in]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 321429-49-6 [chemicalbook.com]

- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

This document provides a detailed breakdown of the molecular weight for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.

Core Data Presentation

The molecular properties of this compound are summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 175.63 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁ClFN | [1][2][3][5] |

| CAS Number | 321429-49-6 | [1][2][3] |

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₁₁ClFN.

The calculation is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 175.634 |

Note: Atomic weights are based on IUPAC standard values. The calculated molecular weight is consistent with the cited sources.

Logical Relationship of Molecular Components

The following diagram illustrates the relationship between the molecular formula and the final calculated molecular weight, showing how each elemental component contributes to the total mass.

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on the established atomic masses of elements and the compound's molecular formula. As such, detailed experimental protocols for its determination are not applicable in this context. The value is a theoretical constant.

Similarly, signaling pathways are complex biological processes and are not relevant to the intrinsic chemical property of molecular weight. Therefore, no diagrams for experimental workflows or signaling pathways are included.

References

Determining the Solubility of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide

Data Presentation

Effective characterization of a compound's solubility requires systematic documentation. The following tables provide a structured format for presenting experimentally determined solubility data for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride across various conditions.

Table 1: Solubility in Various Solvents at Ambient Temperature (25°C)

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Water | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | Data to be determined | Data to be determined | Shake-Flask Method |

| Methanol | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | Data to be determined | Data to be determined | Shake-Flask Method |

| Diethyl Ether | Data to be determined | Data to be determined | Shake-Flask Method |

Table 2: Aqueous Solubility as a Function of pH at Ambient Temperature (25°C)

| pH | Buffer System | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| 2.0 | HCl | Data to be determined | Data to be determined | pH-Metric Method |

| 4.0 | Acetate Buffer | Data to be determined | Data to be determined | pH-Metric Method |

| 7.4 | Phosphate Buffer (PBS) | Data to be determined | Data to be determined | pH-Metric Method |

| 9.0 | Borate Buffer | Data to be determined | Data to be determined | pH-Metric Method |

Table 3: Aqueous Solubility as a Function of Temperature

| Temperature (°C) | Solubility in Water (g/L) | Molar Solubility (mol/L) | Method of Determination |

| 4 | Data to be determined | Data to be determined | Shake-Flask Method |

| 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| 37 | Data to be determined | Data to be determined | Shake-Flask Method |

| 50 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Conventional Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, PBS)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Clarify the sample by centrifugation and/or filtration to remove all undissolved particles.

-

Dilute the clarified supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

High-Throughput Kinetic Solubility Assays

These methods are suitable for early drug discovery phases where rapid screening of a large number of compounds is necessary.[3]

a) Nephelometric Assay

Objective: To estimate solubility by detecting light scattering from precipitated particles.

Materials:

-

This compound stock solution in DMSO.

-

Aqueous buffer (e.g., PBS).

-

Microtiter plates (e.g., 96-well).

-

Nephelometer (light scattering plate reader).

Procedure:

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the contents thoroughly.

-

Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

-

The solubility is estimated as the concentration at which a significant increase in light scattering is observed.

b) UV Absorption-Based Assay

Objective: To determine solubility by quantifying the concentration of the compound remaining in solution after precipitation.

Materials:

-

This compound stock solution in DMSO.

-

Aqueous buffer.

-

96-well filter plates.

-

UV-Vis spectrophotometer plate reader.

Procedure:

-

Prepare dilutions of the DMSO stock solution in the aqueous buffer in a microtiter plate.

-

Allow the solutions to equilibrate, during which precipitation may occur in supersaturated wells.

-

Filter the solutions through a 96-well filter plate to separate the dissolved compound from any precipitate.[2]

-

Measure the UV absorbance of the filtrate in a new microtiter plate.

-

Calculate the concentration of the dissolved compound using a pre-established calibration curve. The highest concentration that remains in solution is taken as the kinetic solubility.[2]

Visualizing Experimental Workflows

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: High-Throughput Kinetic Solubility Workflow.

Logical Relationships in Solubility Assessment

The choice of solubility assay and the interpretation of its results depend on the stage of research and the specific questions being addressed.

Caption: Logical Framework for Solubility Assessment.

References

Spectroscopic Analysis of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide

Introduction

Compound Information

| Property | Value |

| Chemical Name | (R)-1-(3-Fluorophenyl)ethylamine hydrochloride |

| Synonyms | (1R)-1-(3-Fluorophenyl)ethanamine hydrochloride |

| CAS Number | 321429-49-6 |

| Molecular Formula | C₈H₁₁ClFN |

| Molecular Weight | 175.63 g/mol |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known structure of the molecule and typical spectroscopic values for similar functional groups and structural motifs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in a suitable solvent (e.g., D₂O, DMSO-d₆).

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 1.6 - 1.8 | Doublet | 3H | -CH₃ |

| ~ 4.5 - 4.7 | Quartet | 1H | -CH- |

| ~ 7.2 - 7.6 | Multiplet | 4H | Aromatic protons |

| ~ 8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in a suitable solvent (e.g., D₂O, DMSO-d₆).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 20 - 25 | -CH₃ |

| ~ 50 - 55 | -CH- |

| ~ 115 - 135 | Aromatic carbons |

| ~ 160 - 165 (d, ¹JCF) | Aromatic C-F |

IR (Infrared) Spectroscopy

Predicted major IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch (amine salt) |

| 1580 - 1620 | Medium | N-H bend (amine salt) |

| 1450 - 1600 | Medium to Strong | C=C stretch (aromatic) |

| 1200 - 1250 | Strong | C-F stretch |

| 1000 - 1250 | Medium | C-N stretch |

MS (Mass Spectrometry)

Predicted mass spectrometry data.

| m/z | Interpretation |

| 139 | [M-HCl]⁺, molecular ion of the free base |

| 124 | [M-HCl-CH₃]⁺, loss of a methyl group from the free base |

| 109 | [M-HCl-C₂H₄N]⁺, benzylic cation |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, DMSO-d₆).

-

Internal Standard: An internal standard such as TMS (tetramethylsilane) or a residual solvent peak can be used for referencing the chemical shifts.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For this compound, ESI would be suitable to observe the protonated molecule of the free base.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of an organic compound.

References

(R)-1-(3-Fluorophenyl)ethylamine Hydrochloride: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS No. 321429-49-6). The information herein is intended to support laboratory safety procedures and risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a fluorinated arylamine derivative utilized in the synthesis of various compounds, including those with potential anticonvulsant activity.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClFN | [2] |

| Molecular Weight | 175.63 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | Room Temperature, sealed in a dry place | [1][3] |

| IUPAC Name | (1R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride | [2] |

| Synonyms | (R)-1-(3-FLUOROPHENYL)ETHYLAMINE-HCl, (R)-1-(3-fluorophenyl)ethanamine hydrochloride | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Source: GHS classification information is a consensus from multiple supplier safety data sheets.

Signal Word: Warning[1]

Hazard Pictogram:

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is essential when handling this compound to minimize exposure risk.

Engineering Controls

-

Ventilation: Handle this compound exclusively in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to prevent the inhalation of dust or vapors.[4]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for operations with a higher risk of splashing.[5]

-

Skin Protection:

-

Gloves: Wear impervious gloves, such as nitrile rubber, and inspect them for integrity before each use. Dispose of contaminated gloves properly.

-

Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, a chemically resistant apron or suit may be appropriate.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

General Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is functioning properly. Clear the work area of any unnecessary items.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

-

Close the container tightly immediately after use.

-

-

Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

-

Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical. The following protocols should be followed.

In Case of Eye Contact

-

Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

In Case of Skin Contact

-

Immediately remove all contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.[6]

-

If skin irritation occurs, seek medical attention.

In Case of Inhalation

-

Move the individual to fresh air.[6]

-

If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.

-

Seek immediate medical attention.

In Case of Ingestion

-

Do NOT induce vomiting.

-

Rinse the mouth with water.[6]

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Accidental Release Measures

Small Spills

-

Ensure the area is well-ventilated and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills

-

Evacuate the area immediately.

-

Prevent the spill from entering drains or waterways.

-

Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials.

-

Chemical Stability: The product is stable under normal handling and storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5]

Logical Workflows and Diagrams

The following diagrams illustrate the recommended workflows for handling this compound and responding to an exposure event.

References

In-Depth Technical Guide: Material Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride

This technical guide provides a comprehensive overview of the material safety data for (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, a compound utilized by researchers and scientists in the field of drug development. The information is compiled from various sources to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification

This section details the primary identifiers for this compound.

| Identifier | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 321429-49-6 | [1][2] |

| Molecular Formula | C8H11ClFN | [2][3][4] |

| Molecular Weight | 175.63 g/mol | [1][2] |

| MDL Number | MFCD11035899 | [1][2] |

| IUPAC Name | (1R)-1-(3-fluorophenyl)ethan-1-amine hydrochloride | [2] |

| SMILES | C--INVALID-LINK--C1=CC=CC(F)=C1.[H]Cl | [2][3] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is presented below.

| Property | Value | Reference |

| Purity | 95% | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3][4] |

Hazard Identification

This compound is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

GHS Pictogram:

-

Irritant[5]

Signal Word:

-

Warning[5]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] |

| Special Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[6] |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6] Wear personal protective equipment.[7] Avoid contact with skin and eyes.[7] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed.[8] |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Personal Protective Equipment | Use personal protective equipment.[6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin Protection | Handle with gloves. |

| Respiratory Protection | If the exposure limit is exceeded, use a full-face respirator with multi-purpose combination respirator cartridges. |

Stability and Reactivity

Information regarding the stability and reactivity of this compound is limited in the provided search results. It is recommended to handle it with care, avoiding contact with strong oxidizing agents.

Toxicological Information

Detailed toxicological data for this compound is not available in the provided search results.

Diagrams

GHS Hazard Classification

Caption: GHS Hazard statements for the compound.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended PPE for safe handling.

First-Aid Response Flowchart

Caption: First-aid procedures for exposure.

References

- 1. This compound | 321429-49-6 [chemicalbook.com]

- 2. This compound 95% | CAS: 321429-49-6 | AChemBlock [achemblock.com]

- 3. 321429-49-6|this compound|BLD Pharm [bldpharm.com]

- 4. New Project | Virtual tour generated by Panotour [fernhotels.com]

- 5. (S)-1-(3-Fluorophenyl)ethylamine hydrochloride | C8H11ClFN | CID 44828804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.fr [fishersci.fr]

A Comprehensive Technical Guide to (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: (R)-1-(3-Fluorophenyl)ethylamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific nature makes it an invaluable synthon for the development of enantiomerically pure drugs, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis methodologies, and applications in drug development, with a focus on its role in the creation of compounds with anticonvulsant activity.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial suppliers. The purity of the commercially available compound typically ranges from 95% to over 99%. Key physicochemical data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 321429-49-6[1] |

| Molecular Formula | C₈H₁₁ClFN[1] |

| Molecular Weight | 175.63 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Storage | Sealed in a dry place at room temperature[1] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Enzymatic Kinetic Resolution of Racemic 1-(3-Fluorophenyl)ethylamine

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers. This process utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol:

-

Racemate Preparation: The racemic 1-(3-Fluorophenyl)ethylamine is prepared by reductive amination of 3-fluoroacetophenone.

-

Enzymatic Acylation: The racemic amine is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor, such as ethyl acetate or isopropenyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.

-

Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted (R)-amine is separated from the acylated (S)-amine by extraction or chromatography.

-

Hydrolysis and Salt Formation: The separated (R)-amine is then treated with hydrochloric acid to form the corresponding hydrochloride salt, which can be isolated by crystallization.

Figure 1: Workflow for the synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl via enzymatic kinetic resolution.

Asymmetric Reductive Amination of 3-Fluoroacetophenone

Asymmetric reductive amination offers a more direct route to the chiral amine, avoiding the need for resolution. This method employs a chiral catalyst or auxiliary to induce stereoselectivity during the reduction of an intermediate imine.

Experimental Protocol:

-

Imine Formation: 3-Fluoroacetophenone is reacted with an ammonia source to form the corresponding imine in situ.

-

Asymmetric Reduction: A chiral reducing agent, often a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), is used to reduce the imine to the amine. The chirality of the catalyst directs the reduction to favor the formation of the (R)-enantiomer.

-

Work-up and Salt Formation: The reaction is quenched, and the product is extracted. The resulting (R)-amine is then converted to its hydrochloride salt.

Figure 2: Workflow for the asymmetric synthesis of (R)-1-(3-Fluorophenyl)ethylamine HCl.

Application in the Synthesis of Anticonvulsant Drugs

This compound is a key precursor in the synthesis of novel anticonvulsant agents.[1] The chiral center of this building block is often crucial for the pharmacological activity of the final drug molecule. While specific drug candidates derived from this exact precursor are often proprietary, the general synthetic strategy involves the reaction of the amine with various electrophilic partners to construct the final drug scaffold.

The resulting compounds often target key signaling pathways implicated in epilepsy. The primary mechanisms of action for many anticonvulsant drugs involve the modulation of ion channels and neurotransmitter systems to reduce neuronal hyperexcitability.

Key Molecular Targets for Anticonvulsant Drugs:

-

Voltage-Gated Sodium Channels: Many anticonvulsants act by blocking these channels, which reduces the ability of neurons to fire at high frequencies.

-

Voltage-Gated Calcium Channels: Inhibition of these channels can decrease neurotransmitter release, thereby dampening neuronal excitability.

-

GABAergic System: Enhancing the inhibitory effects of the neurotransmitter GABA is a common strategy. This can be achieved by acting on GABA-A receptors, inhibiting GABA reuptake, or inhibiting its metabolic breakdown.

-

Glutamatergic System: Antagonizing the excitatory effects of glutamate, for example, by blocking NMDA or AMPA receptors, can also produce anticonvulsant effects.

Figure 3: From chiral precursor to modulation of anticonvulsant drug targets.

References

The Pivotal Role of (R)-1-(3-Fluorophenyl)ethylamine Hydrochloride in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-Fluorophenyl)ethylamine hydrochloride has emerged as a significant chiral building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its unique structural features, including a chiral center and a fluorine-substituted phenyl ring, make it an attractive scaffold for developing potent and selective drug candidates. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of compounds with potential anticonvulsant activity.

Chemical Properties and Significance

This compound is a chiral primary amine salt. The presence of a fluorine atom at the meta-position of the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The stereochemistry of the ethylamine side chain is crucial for specific interactions with biological targets, highlighting the importance of using the enantiomerically pure (R)-isomer in drug synthesis.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of a wide range of biologically active molecules. It serves as a foundational component for creating diverse chemical libraries for high-throughput screening and lead optimization. While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, its utility is evident in the broader context of developing neurologically active agents. It is particularly valuable as a building block for creating novel anticonvulsant drug candidates.[1][2]

Synthesis of Bioactive Derivatives: A Workflow

The primary amino group of this compound is a key functional handle for derivatization, most commonly through N-acylation to form amides. The following workflow illustrates a general synthetic pathway for preparing N-acyl derivatives, which are often investigated for their anticonvulsant properties.

Caption: General synthetic workflow for N-acylation of (R)-1-(3-Fluorophenyl)ethylamine.

Experimental Protocols

While a specific, detailed protocol for a named drug is not available, the following represents a generalized experimental procedure for the N-acylation of (R)-1-(3-Fluorophenyl)ethylamine, a common step in the synthesis of potential anticonvulsant agents.

General Procedure for N-acylation:

-

Deprotonation: this compound is treated with a suitable base (e.g., triethylamine, sodium bicarbonate) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to liberate the free amine.

-

Acylation: The acylating agent (an acyl chloride or a carboxylic acid with a coupling agent like DCC or EDC) is added to the solution of the free amine, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a mild aqueous acid/base. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Structure-Activity Relationships (SAR) of Related Anticonvulsants

Although specific quantitative data for derivatives of this compound are scarce in the literature, structure-activity relationship (SAR) studies on analogous fluorinated phenylalkylamides provide valuable insights into the structural requirements for anticonvulsant activity.

Key SAR Observations:

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence anticonvulsant potency. Halogen substitution, particularly fluorine, is often associated with enhanced activity.

-

Amide Moiety: The amide linkage is a critical pharmacophoric element in many anticonvulsant drugs. Modifications of the acyl group (the 'R' group in the workflow) can modulate potency and selectivity.

-

Chirality: The stereochemistry at the benzylic carbon is often crucial for biological activity. The (R)-configuration may confer higher potency or a better safety profile compared to the (S)-enantiomer or the racemic mixture.

The following logical diagram illustrates the key considerations in the design of anticonvulsants based on the (R)-1-(3-Fluorophenyl)ethylamine scaffold.

Caption: Logical relationship of SAR in anticonvulsant drug design.

Quantitative Data on Analogous Compounds

To provide a quantitative context for the potential anticonvulsant efficacy of derivatives of this compound, the following table summarizes the median effective dose (ED₅₀) values for a selection of structurally related fluorinated compounds from the literature. It is important to note that these are not direct derivatives of the title compound but serve as relevant examples.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Species | Reference |

| Fluorinated Phenylacetamides | MES | ~100-300 | Mouse | [1] |

| p-Fluoro-phenyl Alcohol Amides | PTZ | Not specified | Not specified | [2] |

| Isatin-based Derivatives with 3-Fluorophenyl | MES | >300 | Mouse | [3] |

MES: Maximal Electroshock Seizure test; PTZ: Pentylenetetrazole-induced seizure test.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for anticonvulsants derived from this compound would depend on the specific structural modifications. However, many existing anticonvulsant drugs exert their effects by modulating the activity of ion channels or neurotransmitter systems. A plausible signaling pathway that could be targeted by derivatives of this scaffold is the modulation of voltage-gated sodium channels, a common mechanism for antiepileptic drugs.

Caption: A potential signaling pathway for anticonvulsant action.

Conclusion

This compound stands as a chiral building block of considerable interest in medicinal chemistry. Its application in the synthesis of novel compounds, particularly those with potential anticonvulsant activity, highlights its importance in the drug discovery pipeline. While further research is needed to fully elucidate the therapeutic potential of its direct derivatives, the foundational principles of structure-activity relationships and established synthetic methodologies provide a strong basis for the continued exploration of this valuable scaffold in the development of next-generation CNS therapies. The strategic incorporation of this fluorinated chiral amine offers a promising avenue for designing drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of a new homologous series of (+/-)-p-fluoro-phenyl alcohol amide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorinated Chiral Amines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorinated chiral amines in drug discovery, providing a comprehensive overview of their synthesis, physicochemical properties, and impact on pharmacological outcomes. By leveraging the unique properties of fluorine, researchers can strategically modulate molecular characteristics to enhance efficacy, improve pharmacokinetic profiles, and overcome common drug development hurdles.

The Impact of Fluorination on Physicochemical and Pharmacological Properties

The strategic placement of fluorine atoms within a chiral amine scaffold can profoundly influence a molecule's properties, leading to significant improvements in its drug-like characteristics. These modifications are primarily due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond.

Modulation of Basicity (pKa)

Fluorination typically lowers the basicity (pKa) of an amine. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen, making its lone pair of electrons less available for protonation. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is context-dependent and can either increase or decrease this critical parameter. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, often enhances it. The ability to fine-tune LogP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. By replacing metabolically labile hydrogens with fluorine, the metabolic stability of a drug can be substantially increased, leading to a longer half-life and improved bioavailability.

Improving Binding Affinity and Selectivity

Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation, thereby increasing its binding affinity and selectivity for the target protein.

Data Presentation: Quantitative Impact of Fluorination

To illustrate the tangible effects of incorporating fluorine into chiral amine-containing molecules, the following tables summarize key quantitative data from various studies.

Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Amines

| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated LogP | Fluorinated LogP | Reference |

| Piperidine / 4-Fluoropiperidine | 11.22 | 10.75 | 1.1 | 1.2 | [1] |

| Pyrrolidine / 3-Fluoropyrrolidine | 11.27 | 10.46 | 0.5 | 0.4 | [1] |

| Azetidine / 3-Fluoroazetidine | 11.29 | 9.75 | -0.2 | -0.3 | [1] |

| Indole / 5-Fluoroindole | -2.4 | -2.9 | 2.1 | 2.3 | [2] |

Table 2: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound | Description | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg) | Microsome Source | Reference |

| UT-155 | Non-fluorinated indole | 12.35 | - | Mouse Liver | [2] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse Liver | [2] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse Liver | [2] |

| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 | Rat Liver | [2] |

| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | Rat Liver | [2] |

Table 3: Binding Affinity of Drugs Containing Fluorinated Chiral Amines

| Drug | Target | Binding Affinity (Ki or IC50) | Fluorinated Moiety | Reference |

| Atogepant | CGRP Receptor | Ki = 0.015 nM | Trifluorobenzene | [3] |

| Unsubstituted Atogepant Analog | CGRP Receptor | Ki = 0.067 nM | - | [3] |

| Sitagliptin | DPP-4 | IC50 ≈ 18 nM | Trifluoromethyl-substituted triazolopiperazine | [4] |

| Nirogacestat | Gamma-secretase | IC50 ≈ 6 nM | Difluorophenyl | [5] |

Synthesis of Fluorinated Chiral Amines

The synthesis of enantiomerically pure fluorinated chiral amines is a critical challenge in medicinal chemistry. Several powerful strategies have been developed to address this, including asymmetric synthesis and biocatalysis.

Asymmetric Synthesis

Asymmetric synthesis methodologies aim to create a single enantiomer of a chiral molecule. Key approaches for synthesizing fluorinated chiral amines include:

-

Asymmetric Hydrogenation of Imines: This method involves the reduction of a prochiral imine containing a fluorine moiety using a chiral catalyst, typically a transition metal complex with a chiral ligand.

-

Diastereoselective Addition to Chiral N-Sulfinyl Imines: The addition of organometallic reagents (e.g., Grignard reagents) to chiral N-tert-butanesulfinyl imines is a powerful and highly diastereoselective method for creating stereogenic centers.

-

Chiral Resolution: This technique involves the separation of a racemic mixture of fluorinated amines using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Biocatalysis

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral amines.

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantiomeric excess.

-

Reductive Aminases (RedAms): RedAms catalyze the direct reductive amination of a ketone with an amine donor, offering a direct and efficient route to chiral secondary and tertiary amines.

-

Lipases: Lipases are used for the kinetic resolution of racemic amines through enantioselective acylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of fluorinated chiral amines.

Asymmetric Synthesis: Diastereoselective Addition of a Grignard Reagent to a Chiral N-Sulfinyl Imine

This protocol describes the synthesis of a chiral fluorinated amine via the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, a common and effective method.[4][6]

Materials:

-

(R)-N-(4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide

-

Ethylmagnesium bromide (1.0 M in THF)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (4 M in dioxane)

-

Methanol

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (R)-N-(4-(trifluoromethyl)benzylidene)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add ethylmagnesium bromide (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the diastereomerically enriched N-sulfinyl amine.

-

To a solution of the purified N-sulfinyl amine in methanol, add 4 M HCl in dioxane (4 equiv) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the chiral fluorinated amine.

Biocatalytic Synthesis: Reductive Amination of a Ketone

This protocol outlines the biocatalytic reductive amination of a ketone to produce a chiral fluorinated amine using a reductive aminase (RedAm).[7][8]

Materials:

-

Reductive aminase (e.g., from Aspergillus oryzae)

-

4'-(Trifluoromethyl)acetophenone

-

Isopropylamine (as amine donor)

-

NADP⁺

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 8.5)

-

MTBE (methyl tert-butyl ether)

Procedure:

-

In a reaction vessel, prepare a buffer solution containing potassium phosphate buffer, D-glucose (1.2 equiv), and NADP⁺ (1 mol%).

-

Add the RedAm and GDH to the buffer solution.

-

Add 4'-(trifluoromethyl)acetophenone (1 equiv) and isopropylamine (1.5 equiv).

-

Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with MTBE (3 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired chiral fluorinated amine.

Physicochemical Property Measurement

This method utilizes the change in the ¹⁹F NMR chemical shift of a fluorinated compound as a function of pH to determine its pKa.[9][10]

Procedure:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Dissolve the fluorinated amine in each buffer solution to a constant concentration.

-

Acquire a ¹⁹F NMR spectrum for each sample.

-

Plot the ¹⁹F chemical shift (δ) versus the pH of the solution.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

This protocol describes the determination of the octanol-water partition coefficient (LogP) using the traditional shake-flask method with the advantage of ¹⁹F NMR for quantification.[7][11][12]

Procedure:

-

Prepare a solution of the fluorinated compound in n-octanol.

-

Add an equal volume of water to the octanol solution in a flask.

-

Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully take an aliquot from both the n-octanol and the aqueous phase.

-

Add a known amount of an internal standard to each aliquot.

-

Acquire ¹⁹F NMR spectra for both samples.

-

Determine the concentration of the fluorinated compound in each phase by integrating the respective signals relative to the internal standard.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes and monitoring its disappearance over time.[2]

Procedure:

-

Prepare an incubation mixture containing liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound at a known concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) from the half-life and the microsomal protein concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways of Drugs with Fluorinated Chiral Amines

Caption: Signaling pathway of Sitagliptin.

Caption: Mechanism of action of Nirogacestat.

Experimental Workflows

Caption: Asymmetric synthesis workflow.

Caption: Microsomal stability assay workflow.

Conclusion

Fluorinated chiral amines are indispensable building blocks in modern drug discovery. Their strategic incorporation allows for the fine-tuning of critical physicochemical and pharmacological properties, leading to the development of safer and more effective medicines. A thorough understanding of the synthetic methodologies and the impact of fluorination on molecular properties is essential for medicinal chemists aiming to leverage these powerful tools in their drug design endeavors. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this dynamic and impactful field.

References

- 1. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]